4,5-Dimethylisatin

概要

説明

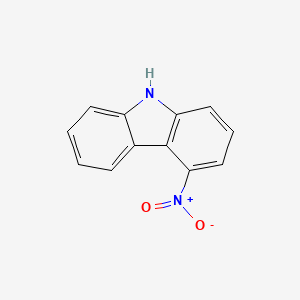

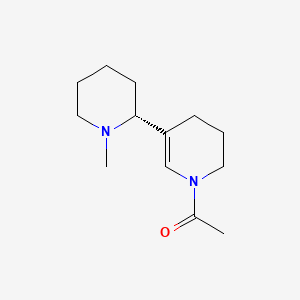

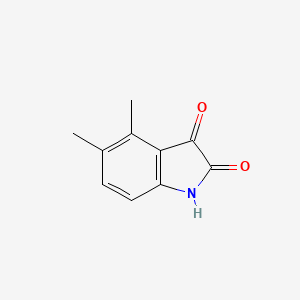

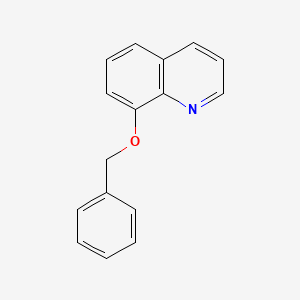

4,5-Dimethylisatin is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It is a derivative of isatin, which is an important class of heterocyclic compounds that can be used as precursors for drug synthesis .

Synthesis Analysis

Isatin and its derivatives, including 4,5-Dimethylisatin, have been the subject of extensive research regarding their synthesis and chemical properties . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The synthesis of these compounds often involves important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .

Chemical Reactions Analysis

Isatin and its derivatives, including 4,5-Dimethylisatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .

科学的研究の応用

Neuroprotective Effects

Dimethyl Sulfoxide as a Neuroprotective Agent

Dimethyl sulfoxide (DMSO), used as a solvent in neuroscience research, has shown neuroprotective effects against excitotoxic death in hippocampal neurons. It suppresses glutamate responses and calcium influx induced by glutamate, suggesting potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Anticancer Properties

Platinum Antitumor Agents

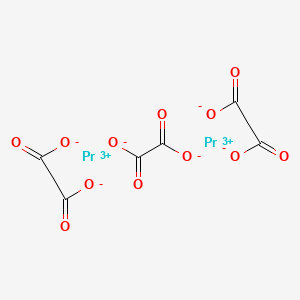

New platinum agents exhibit potent cytotoxic properties against triple-negative breast cancer cells. Their mechanism of action includes DNA damage, mitochondrial membrane potential reduction, and alterations in cytoskeleton organization, presenting a unique approach to cancer treatment (Kostrhunova et al., 2019).

Biological Evaluation of Novel Complexes

Platinum (II) and palladium (II) complexes with pyrazole-containing ligands have been studied for their anticancer properties. These complexes demonstrate significant cytotoxicity against leukemia cell lines, suggesting their potential as novel anticancer agents (Budzisz et al., 2004).

Impact on Gene Expression

DMSO-Induced Epigenetic Changes

DMSO, commonly used for cryopreservation and in vitro assays, can induce large-scale deregulations of microRNAs and epigenetic changes. This indicates that DMSO is not inert and its use in certain applications, like cryopreservation of embryos, should be reconsidered due to potential impacts on development (Verheijen et al., 2019).

Bromodomain Ligands

3,5-Dimethylisoxazoles as Bromodomain Ligands

These compounds act as competitive inhibitors of bromodomains, which are involved in the epigenetic regulation of gene transcription. They show promise as selective probes for bromodomains, with implications for antiproliferative and anti-inflammatory therapies (Hewings et al., 2011).

Proteomic Alterations

Proteomic Changes Induced by 5-MeO-DMT

The use of 5-MeO-DMT in human cerebral organoids revealed changes in proteins associated with long-term potentiation and cytoskeletal reorganization. This provides insights into the molecular alterations caused by such substances in the human brain (Dakić et al., 2017).

DNA Interactions

4,5‘‐Dimethylangelicin as a DNA-Photobinding Agent

This compound shows high photobinding capacity with DNA, behaving as a monofunctional reagent. It forms a complex with native DNA, providing insights into its potential applications in phototherapy and DNA interaction studies (Bordin et al., 1979).

Neuroinflammation Treatment

Fumaric Acid Esters in Neuroinflammation

Fumaric acid esters, such as dimethylfumarate, have shown neuroprotective effects in multiple sclerosis through the activation of the Nrf2 antioxidant pathway. This suggests their potential utility in enhancing cellular resistance to free radicals in neurodegenerative diseases (Linker et al., 2011).

Cellular Process Interference

Impact of DMSO on Cellular Processes

Even at low concentrations, DMSO induces changes in macromolecules that may affect experimental outcomes where it's used as a solvent. This highlights the need for caution in its widespread use in scientific research (Tunçer et al., 2018).

Gene Expression Regulation

Dimerizer-Regulated Gene Expression

Chemical inducers of dimerization (dimerizers) offer a powerful method for controlling gene expression. This approach has clinical utility in regulated gene therapy and offers modular improvements in research (Pollock & Clackson, 2002).

将来の方向性

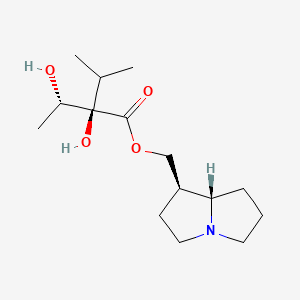

A series of novel isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously . The most potent inhibitors of this series outperformed rivastigmine and were comparable to galantamine, both clinically used AChE inhibitors . These results indicate that these compounds warrant further investigation as multitarget-directed ligands for AChE inhibition .

特性

IUPAC Name |

4,5-dimethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)9(12)10(13)11-7/h3-4H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQSNRWCIFIUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295729 | |

| Record name | 4,5-Dimethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethylisatin | |

CAS RN |

100487-79-4 | |

| Record name | 4,5-Dimethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)